molecular formula C4H8N2O6 B14154530 1-nitrooxybutan-2-yl Nitrate CAS No. 20820-41-1

1-nitrooxybutan-2-yl Nitrate

Cat. No.: B14154530
CAS No.: 20820-41-1
M. Wt: 180.12 g/mol
InChI Key: CTISQZXTUUHJNC-UHFFFAOYSA-N
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Description

1-nitrooxybutan-2-yl nitrate: is an organic compound with the molecular formula C4H8N2O6 It is a nitrate ester, which means it contains the nitrate functional group (NO3) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-nitrooxybutan-2-yl nitrate can be synthesized through the nitration of 1,2-butanediol. The nitration process typically involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitrate ester without over-nitration or decomposition of the starting material .

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous nitration processes. These processes utilize advanced nitration reactors and automated systems to ensure consistent product quality and yield. The use of mixed nitric acid and other nitrating agents, such as acetic anhydride or magnesium nitrate, can enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 1-nitrooxybutan-2-yl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-nitrooxybutan-2-yl nitrate involves the release of nitric oxide (NO) upon biotransformation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle cells, leading to increased blood flow and reduced blood pressure. The compound acts as a prodrug, undergoing enzymatic conversion to release NO, which then activates guanylate cyclase in the target cells. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-nitrooxybutan-2-yl nitrate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to release nitric oxide makes it valuable in both medical and industrial applications. Compared to other nitrate esters, it may offer advantages in terms of stability, reactivity, and ease of synthesis .

Properties

CAS No.

20820-41-1

Molecular Formula

C4H8N2O6

Molecular Weight

180.12 g/mol

IUPAC Name

1-nitrooxybutan-2-yl nitrate

InChI

InChI=1S/C4H8N2O6/c1-2-4(12-6(9)10)3-11-5(7)8/h4H,2-3H2,1H3

InChI Key

CTISQZXTUUHJNC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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